2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiophene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one include other thiophene derivatives such as:
- 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol
- 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one
- 2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-amino-1-(2-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4,8H2,1H3 |
InChI Key |
UTFXWGBZARCLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(=O)CN |
Origin of Product |
United States |
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